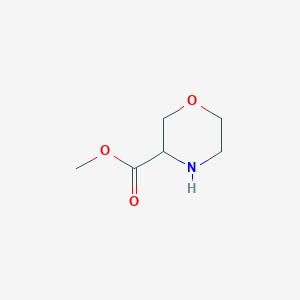
2-Amino-2-(2-chlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-chlorophenyl)ethanol is a chemical compound that is structurally related to certain indoles and phenylethanolamines. While the provided papers do not directly discuss 2-Amino-2-(2-chlorophenyl)ethanol, they do provide insights into similar compounds, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2,6-Diaminophenyl)ethanol, involves heating in aqueous phosphoric or sulfuric acid to yield hydroxyindoline and aminoindoline, respectively . These intermediates can then be dehydrogenated to form 4-hydroxy- and 4-aminoindoles. Similarly, the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, which are structural isomers of β2 agonists, has been developed, indicating that halogenated phenylethanolamines can be synthesized and may exhibit significant pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(2-chlorophenyl)ethanol would consist of an amino group and a chlorophenyl group attached to an ethanol backbone. The presence of halogen atoms, as seen in the related compounds studied, suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also resist rapid metabolic inactivation due to the halogen's electron-withdrawing effects, which can stabilize the molecule .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-Amino-2-(2-chlorophenyl)ethanol often include dehydrogenation steps to yield indoles . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also undergo dehydrogenation or other reactions that could be catalyzed by the presence of a halogen atom, potentially leading to the formation of various derivatives or metabolites.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-2-(2-chlorophenyl)ethanol are not directly discussed in the provided papers, the pharmacokinetics of structurally related compounds have been studied. These compounds have shown that increases in dosage lead to proportionate increases in maximum blood substance concentration, with detectable times in blood ranging from 72 to more than 96 hours . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also have a prolonged presence in the bloodstream and could be subject to similar pharmacokinetic behavior.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis in Pharmaceutical Intermediates
2-Amino-2-(2-chlorophenyl)ethanol is a critical pharmaceutical intermediate. It is utilized in the synthesis of adrenoceptor receptor agonists and as a chiral intermediate in several drug syntheses. For instance, its asymmetric synthesis through microbial biocatalysis using Candida ontarioensis has been researched, achieving a high yield and enantiomeric excess (ee) (Ni, Zhang, & Sun, 2012). Similarly, Alternaria alternata isolates have been used for its efficient synthesis, with the biocatalyst optimization leading to high conversion and ee (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Biocatalytic Processes for Drug Synthesis
Biocatalytic processes using various microbial strains have been developed for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol and its derivatives. These processes are significant for producing chiral intermediates for drugs like Miconazole, an antifungal agent. A study using Acinetobacter sp. achieved a high yield and ee in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone (Miao, Liu, He, & Wang, 2019). Another research used Geotrichum candidum for the asymmetric synthesis of a precursor of a class of drugs, obtaining high yield and ee (Hamada, Miura, Kumobayashi, Matsuda, Harada, & Nakamura, 2001).
Process Intensification and Scale-up for Drug Intermediates
Significant research has been conducted on the process intensification and scale-up for producing (S)-1-(2-chlorophenyl)ethanol, a key intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. One study used Escherichia coli cells for bioreduction, achieving a high yield and ee in a multi-gram scale, demonstrating an economically viable production method (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).
Catalytic Dechlorination and Detoxification
Research has also been conducted on the catalytic reductive dechlorination and detoxification of 1-(2-chlorophenyl) ethanol (a related compound) using Pd/Fe bimetal, aiming to reduce its toxicity in pharmaceutical manufacturing waste. This process showed potential for reducing toxicological effects in wastewater treatment (Zhou, Wang, & Sheng, 2010).
Enzymatic Synthesis and Cloning for Chiral Alcohols
The enzymatic synthesis and cloning of ketoreductases for the preparation of chiral alcohols like (S)-2-chloro-1-(3-chlorophenyl)-ethanol have been explored. This approach is crucial for producing high-purity chiral intermediates required in anticancer programs (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the exact interactions of 2-Amino-2-(2-chlorophenyl)ethanol with its targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, suggesting that 2-amino-2-(2-chlorophenyl)ethanol may also affect multiple biochemical pathways .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . These properties could impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that 2-amino-2-(2-chlorophenyl)ethanol may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Eigenschaften
IUPAC Name |
2-amino-2-(2-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALZSHRJUMADMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-chlorophenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

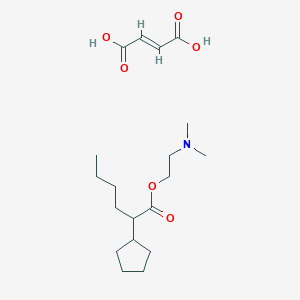
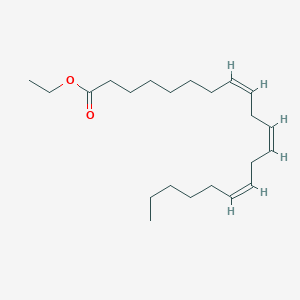
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

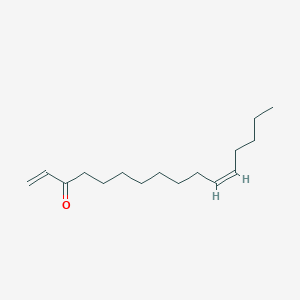
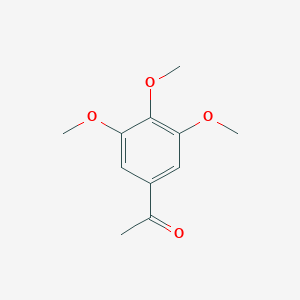


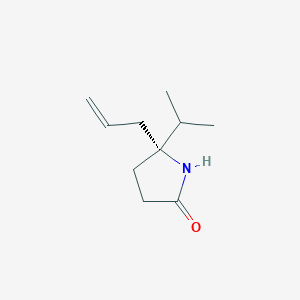
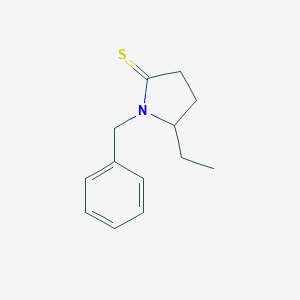

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)

